Target Selectivity: CYP26A1 Inhibition vs. Other CYP450 Isoforms
A critical differentiator for 2',3',4',6'-Tetramethoxyacetophenone is its selective inhibition profile against CYP enzymes. In a head-to-head panel, this compound demonstrates potent inhibition of CYP26A1 (IC50 = 13 nM) [1]. This is in stark contrast to its weak activity against the common drug-metabolism isoforms CYP2D6 (IC50 = 1,300 nM) and CYP2C19 (IC50 = 4,200 nM) [1]. This 100- to 300-fold selectivity window is a verifiable advantage, indicating a specific interaction with the CYP26A1 active site that is not observed with all polymethoxyacetophenones. For example, chalcones derived from 2,4,6-trimethoxyacetophenone exhibit a broad anti-inflammatory profile but lack this specific, high-potency CYP26A1 targeting [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) against CYP isoforms |
|---|---|
| Target Compound Data | CYP26A1: 13 nM; CYP2D6: 1,300 nM; CYP2C19: 4,200 nM |
| Comparator Or Baseline | Internal panel of CYP isoforms for the target compound; 2,4,6-trimethoxyacetophenone derivatives (class-level) show no reported CYP26A1 activity. |
| Quantified Difference | >100-fold selectivity for CYP26A1 over CYP2D6; >300-fold over CYP2C19. |
| Conditions | In vitro enzyme inhibition assays using human MCF7 cell microsomes (CYP26A1) and human liver microsomes (CYP2D6, CYP2C19). |
Why This Matters
This selectivity profile is essential for research applications requiring specific modulation of retinoic acid metabolism (via CYP26A1) without off-target effects on major drug-metabolizing CYP450 enzymes, a property not shared by generic methoxyacetophenone analogs.
- [1] BindingDB. (n.d.). BDBM50401154 (CHEMBL2205775) Affinity Data for CYP26A1, CYP2D6, CYP2C19. View Source
- [2] Chiaradia, L. D., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships. Bioorg Med Chem, 16(2), 658-67. View Source
